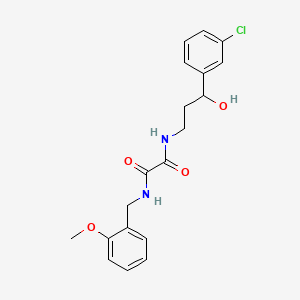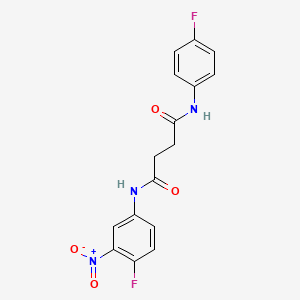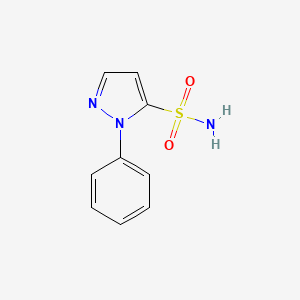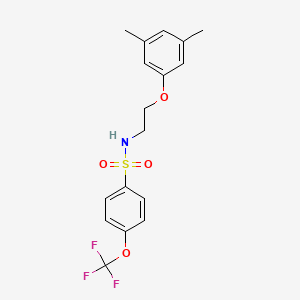
N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMTS is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Biological Screening
- Synthesis and Biological Potential : A study focused on synthesizing derivatives of N-dimethylphenyl substituted N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were evaluated for their biological potential against Gram-negative and Gram-positive bacteria, demonstrating moderate to good activities. The research highlights the chemical synthesis process and biological screening, emphasizing the compound's potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2014).
Antibacterial and Enzyme Inhibition Studies
- Antibacterial and α-Glucosidase Inhibition : Another research synthesized N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated them for antibacterial and antienzymatic activities. The study found that some derivatives exhibited significant activity against bacterial strains and showed good inhibition of the α-glucosidase enzyme, suggesting potential for therapeutic applications in diabetes management (M. Abbasi et al., 2016).
Antioxidant and Enzyme Inhibitory Properties
- Antioxidant and Enzyme Inhibitory Activities : Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate antioxidant properties and significant inhibitory potency against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These findings suggest applications in treating diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-12-9-13(2)11-15(10-12)24-8-7-21-26(22,23)16-5-3-14(4-6-16)25-17(18,19)20/h3-6,9-11,21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLRRQSVINPCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

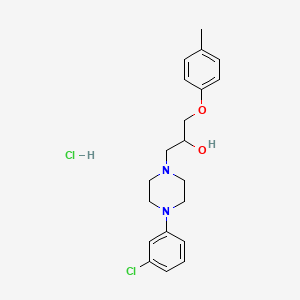
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2649341.png)
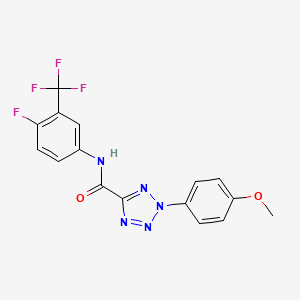
![N-[(3,5-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2649343.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)
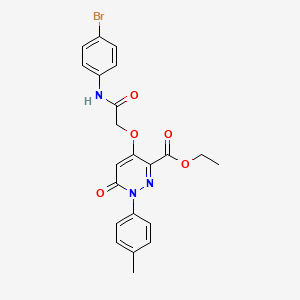

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)
